![molecular formula C8H10N4O B2360747 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159540-72-3](/img/structure/B2360747.png)
3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
“3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 1159540-72-3 . It has a molecular weight of 178.19 . The IUPAC name for this compound is 3-(ethoxymethyl)[1,2,4]triazolo[4,3-a]pyrazine .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives has been studied extensively due to their potential biological activities . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound .Molecular Structure Analysis
The InChI code for “3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is 1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3 .Chemical Reactions Analysis
Triazolopyrazine derivatives have been used as key templates for the development of various therapeutic agents . They have been employed in the design and synthesis of different types of compounds containing various active heterocyclic rings .Scientific Research Applications
- Researchers have explored derivatives of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine as potential inhibitors of c-Met kinase. These compounds were designed with a 4-oxodihydroquinazoline moiety and evaluated for their inhibitory activity against c-Met kinase and cancer cell lines such as A549, MCF-7, and HeLa .
- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties. Minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were determined. These compounds hold promise as potential antibacterial agents .
- The compound 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine serves as a versatile tool in drug discovery. Its unique structure and reactivity make it an attractive scaffold for designing novel pharmaceuticals.
Kinase Inhibition
Antibacterial Activity
Drug Discovery
Mechanism of Action
Target of Action
Similar triazolopyrazine derivatives have been reported to inhibit c-met and vegfr-2 kinases , and Poly (ADP-ribose) polymerase 1 (PARP1) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis.
Mode of Action
For instance, PARP1 inhibitors can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown promising results in inhibiting the growth of various cancer cell lines . For instance, some triazolopyrazine derivatives have exhibited excellent antitumor activity against A549, MCF-7, and HeLa cancer cell lines .
properties
IUPAC Name |
3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCVHIXCLOZKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C2N1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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